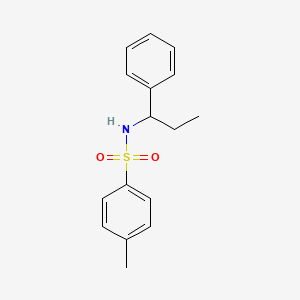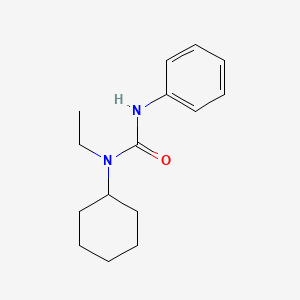
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
Übersicht
Beschreibung
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as DPBA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. DPBA is a synthetic derivative of natural products that have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cells, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organisms, this compound has been shown to enhance plant growth and increase resistance to various stresses such as drought and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate. One area of focus is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of focus is the elucidation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, there is a growing interest in the use of this compound in agriculture, particularly for the development of new crop protection agents and growth enhancers.
Wissenschaftliche Forschungsanwendungen
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, this compound has been shown to enhance plant growth and increase resistance to various stresses such as drought and pathogens. In materials science, this compound has been used as a building block for the synthesis of various materials such as polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
[3-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-4-17(21)25-12-7-5-6-11(8-12)18-20-14-10-16(24-3)15(23-2)9-13(14)19(22)26-18/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJOVUQRIRUFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl N-[(4-bromophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406546.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4406554.png)
![3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4406567.png)
![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)